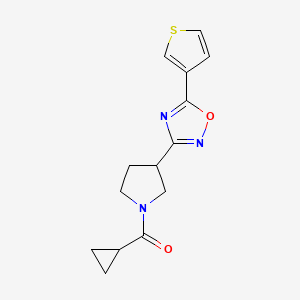

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Beschreibung

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety linked to a thiophen-3-yl group.

Eigenschaften

IUPAC Name |

cyclopropyl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(9-1-2-9)17-5-3-10(7-17)12-15-13(19-16-12)11-4-6-20-8-11/h4,6,8-10H,1-3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCWTOWCRWEGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Structural Overview

The molecular structure of Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone includes a cyclopropyl group, a pyrrolidine moiety, and a thiophene ring fused with a 1,2,4-oxadiazole. This unique combination of heterocycles enhances its chemical properties and potential biological interactions.

| Component | Description |

|---|---|

| Molecular Formula | C13H12N4O2S |

| Molecular Weight | 288.32 g/mol |

| Key Functional Groups | Cyclopropyl, oxadiazole, thiophene |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Oxadiazole Ring : Utilizing amidoximes and carboxylic acids in the presence of bases.

- Cyclization Reactions : Employing thiophene derivatives to introduce the thiophene moiety.

- Final Coupling with Pyrrolidine : Achieving the final structure through coupling reactions.

Biological Activity

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including:

-

Anticancer Activity : Studies suggest that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance, compounds similar to Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have demonstrated cytotoxic effects against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines with IC50 values in the micromolar range .

Cell Line IC50 Value (µM) MCF-7 0.65 U937 1.54

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : The oxadiazole ring can interact with various biological targets such as kinases and other enzymes.

- Induction of Apoptosis : Flow cytometry studies have shown that these compounds can trigger apoptotic pathways in cancer cells by increasing caspase activity .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on Anticancer Properties : A study demonstrated that specific oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .

- Molecular Docking Studies : Research involving molecular docking has shown that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a pathway for further drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Thiophene Substitutions

Compound A : (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 2034410-08-5)

- Key Differences: Thiophen-2-yl substituent instead of thiophen-3-yl. Absence of cyclopropyl group; methanone is directly attached to thiophen-2-yl.

- Molecular Weight : 249.29 g/mol (vs. target compound’s undefined molecular weight) .

- Implications :

- Thiophene positional isomerism (2- vs. 3-yl) alters electronic distribution and steric interactions.

- Reduced lipophilicity compared to the cyclopropyl-containing target compound.

Compound B : (2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034352-50-4)

- Key Differences :

- Replacement of thiophen-3-yl with a pyridine ring bearing a methylthio group.

- Trifluoromethyl substitution on the oxadiazole ring.

- Molecular Weight : 358.34 g/mol (higher due to trifluoromethyl and pyridine groups) .

- Implications: Trifluoromethyl enhances metabolic stability and electronegativity.

Comparative Physicochemical Properties

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.